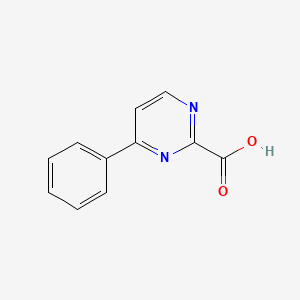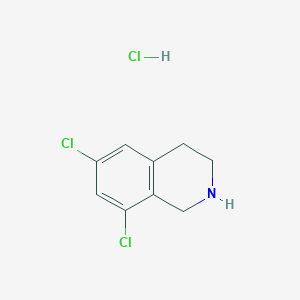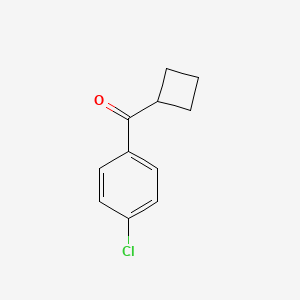
4-Chloro-2-methylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 . It is used as a building block in medicinal chemistry synthesis .
Synthesis Analysis
The synthesis of this compound involves a reaction with N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 80℃ for 12 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN3/c1-4-9-3-5 (2-8)6 (7)10-4/h3H,1H3 . The molecular weight of the compound is 153.57 .Physical and Chemical Properties Analysis
The compound is a solid or liquid at room temperature . The compound’s water solubility is 1.39 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
4-Chloro-2-methylpyrimidine-5-carbonitrile has been studied in the context of synthesizing new chemical compounds with potential antibacterial properties. For instance, Rahimizadeh et al. (2011) explored the synthesis of Thiazolo[4,5-d]pyrimidines from related pyrimidine compounds, assessing their antibacterial efficacy (Rahimizadeh et al., 2011).
X-ray and Spectroscopic Analysis
This compound also plays a role in the development of materials analyzed through X-ray and spectroscopic methods. Jukić et al. (2010) synthesized and characterized a related pyridine derivative, providing insights into its structural features and optical properties (Jukić et al., 2010).
Development of Fused Pyrimidines
El-Reedy et al. (1989) investigated reactions involving a similar methylthiopyrimidine, leading to the synthesis of new fused pyrimidines. Such studies are crucial for expanding the range of pyrimidine-based compounds with various potential applications (El-Reedy et al., 1989).
Synthesis of Vitamin B1 Intermediates
The synthesis of intermediates for important vitamins like Vitamin B1 has been explored using derivatives of this compound. Zhao et al. (2012) described scalable processes for synthesizing 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in Vitamin B1 production (Zhao et al., 2012).
Anti-bacterial Activity Studies
Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from related pyrimidine compounds and evaluated their antibacterial activity, demonstrating the potential of these compounds in medicinal chemistry (Rostamizadeh et al., 2013).
Synthesis of Pyrimidine Derivatives
Edenhofer et al. (1975) focused on the Thorpe-Ziegler reaction to synthesize pyrimidine derivatives, showcasing the versatility of pyrimidine-based chemistry in producing various biologically relevant compounds (Edenhofer et al., 1975).
Antiproliferative Activity Evaluation
Awadallah et al. (2013) synthesized pyrimidine-based compounds with pyrazoline moiety and evaluated their antiproliferative activity against different cell lines, contributing to cancer research (Awadallah et al., 2013).
Safety and Hazards
The compound has a GHS07 signal word warning. The hazard statements include H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in nucleotide synthesis and metabolism. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The nature of these interactions can vary, including competitive inhibition or allosteric modulation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. These changes can affect its efficacy and the outcomes of experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including damage to tissues or organs. These threshold effects are essential considerations in designing experiments and interpreting results .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in nucleotide metabolism and other biochemical processes. These interactions can influence metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These processes are critical for determining the compound’s efficacy and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCIXIDTLGBFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506550 |
Source


|
| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-74-0 |
Source


|
| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)







![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)





